2-Bromo-4-methylthiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-methylthiazole and its analogues involves bromination reactions of 2-methyl-4-arylthiazole, where bromine substitutes at specific positions to yield brominated compounds. These reactions are crucial for preparing photoelectric functional materials, and the products' structures are usually confirmed through spectroscopic methods like ^1HNMR (Xue, 2009).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylthiazole derivatives has been extensively studied through various methods, including X-ray crystallography and spectroscopy. These studies reveal detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, which are essential for understanding its reactivity and properties (Zeyrek et al., 2015).
Chemical Reactions and Properties
2-Bromo-4-methylthiazole undergoes various chemical reactions, including coupling reactions and substitutions, which allow for the synthesis of complex molecules with potential pharmaceutical applications. These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group, and the methyl group, which can influence the electronic properties of the thiazole ring (Al‐Hashimi et al., 2010).
Physical Properties Analysis
The physical properties of 2-Bromo-4-methylthiazole, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are crucial for its handling and application in various synthesis protocols. Detailed characterization helps in optimizing the conditions for its use in chemical reactions and material synthesis (Gobinath & Xavier, 2013).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-methylthiazole, including its reactivity with nucleophiles and electrophiles, its potential for undergoing oxidative and reductive processes, and its behavior in various chemical environments, are influenced by the bromine and methyl groups on the thiazole ring. Understanding these properties is essential for its application in the synthesis of novel compounds with desired functionalities (Martin et al., 2009).
Scientific Research Applications
Synthesis and Antitumor Activity
2-Bromo-4-methylthiazole derivatives have been studied for their antitumor activities. A study by Li et al. (2016) on 2-aminothiazole derivatives, which include structures with bromo and methyl groups, showed potent antitumor activities against human lung cancer and glioma cell lines. The structure-activity relationships of these compounds were also explored (Li et al., 2016).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of 2-bromo-4-methylthiazole derivatives have been a subject of research for decades. Csavassy and Gyoerfi (1974) discussed the synthesis and reactions of 2-aryl-5-diazoacetyl-4-methylthiazoles, demonstrating the diverse chemical properties and reactions these compounds can undergo (Csavassy & Gyoerfi, 1974).
Application in Organic Synthesis
The derivatives of 2-bromo-4-methylthiazole have been utilized in organic synthesis. For instance, Shi et al. (2017) described the use of 4-(2-bromophenyl)-2-methylthiazole in palladium-catalyzed direct arylation. This research showcases the role of such derivatives in facilitating complex organic synthesis processes (Shi et al., 2017).
Bromination Reaction Study
The bromination reaction of 2-methyl-4-arylthiazole, a related compound, has been explored by Xue (2009). This study provides insights into the mechanisms and conditions of bromination reactions, which are crucial for understanding the chemical behavior of thiazole derivatives (Xue, 2009).
Photophysical Properties
2-Bromo-4-methylthiazole derivatives have also been studied for their photophysical properties. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and investigated their absorption and luminescence, contributing to our understanding of the optical properties of these compounds (Murai et al., 2017).
Safety And Hazards
2-Bromo-4-methylthiazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 36. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing7.
Future Directions
The future directions of 2-Bromo-4-methylthiazole could involve further exploration of its therapeutic roles given its presence in many biologically active compounds5. Additionally, its use in the synthesis of novel heterocycles presents opportunities for the development of new drugs and biologically active agents4.
properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWJAAGXUDNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338868 | |
Record name | 2-Bromo-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylthiazole | |
CAS RN |
7238-61-1 | |
Record name | 2-Bromo-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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